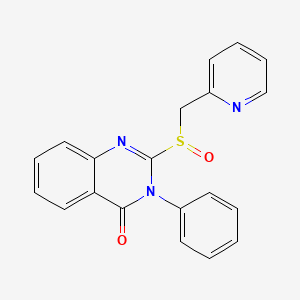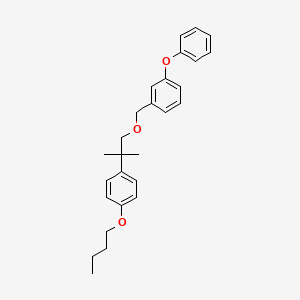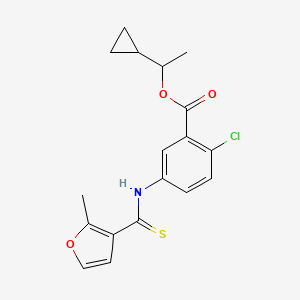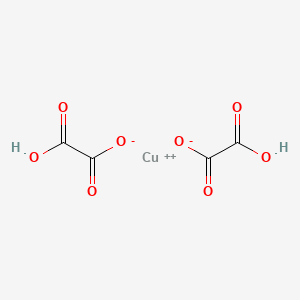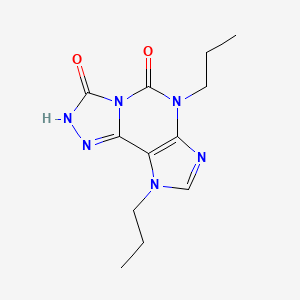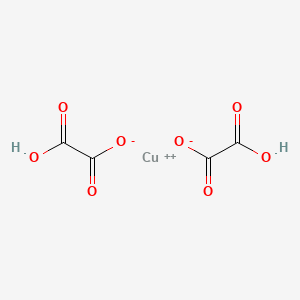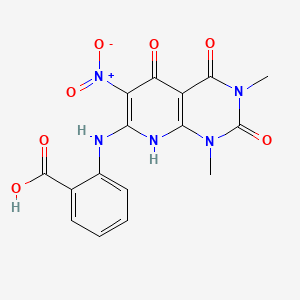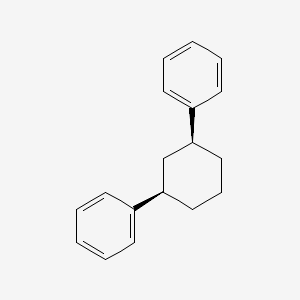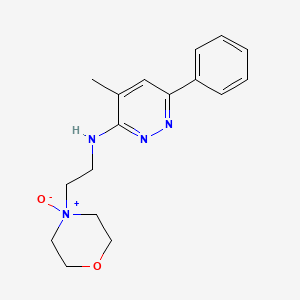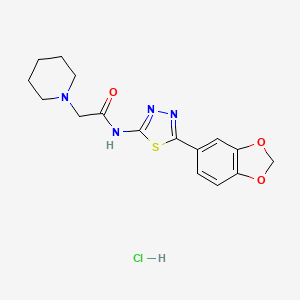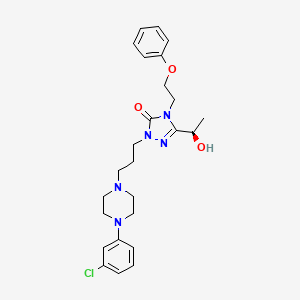
Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, disodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is a derivative of anthraquinone, characterized by the presence of two sulfonic acid groups and two sodium ions. It is commonly used in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, disodium salt typically involves the sulfonation of anthraquinone. The process begins with the reaction of anthraquinone with fuming sulfuric acid, resulting in the formation of anthraquinone-2,6-disulfonic acid . This intermediate is then neutralized with calcium carbonate and water, followed by the replacement of calcium ions with sodium ions using sodium carbonate. The final product is obtained through crystallization and drying .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The sulfonation reaction is carried out in large reactors, and the subsequent neutralization and ion exchange steps are optimized for efficiency and yield. The final product is typically purified through multiple recrystallizations to ensure high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, disodium salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the sulfonic acid groups and the anthraquinone core .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate and hydrogen peroxide can be used to oxidize the compound, leading to the formation of higher oxidation state products.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride can reduce the compound to its corresponding hydroquinone derivatives.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield higher oxidation state anthraquinone derivatives, while reduction reactions produce hydroquinone derivatives .
Applications De Recherche Scientifique
Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, disodium salt has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, disodium salt involves its interaction with various molecular targets and pathways. The sulfonic acid groups enhance its solubility in water, allowing it to interact with biological molecules and cellular components. The anthraquinone core can undergo redox reactions, which are crucial for its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Anthraquinone-1,5-disulfonic acid disodium salt
- Anthraquinone-2,7-disulfonic acid disodium salt
- Anthraquinone-1,8-disulfonic acid disodium salt
Uniqueness
Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, disodium salt is unique due to its specific substitution pattern on the anthraquinone core. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill .
Propriétés
Numéro CAS |
71461-97-7 |
|---|---|
Formule moléculaire |
C14H6Na2O8S2 |
Poids moléculaire |
412.3 g/mol |
Nom IUPAC |
disodium;9,10-dioxoanthracene-1,2-disulfonate |
InChI |
InChI=1S/C14H8O8S2.2Na/c15-12-7-3-1-2-4-8(7)13(16)11-9(12)5-6-10(23(17,18)19)14(11)24(20,21)22;;/h1-6H,(H,17,18,19)(H,20,21,22);;/q;2*+1/p-2 |
Clé InChI |
UZVGFAUPMODEBR-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



